3-Chloro-4-fluorophenylmagnesium bromide
Overview
Description
3-Chloro-4-fluorophenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex molecules. The compound has the molecular formula C6H3BrClFMg and a molecular weight of 233.75 g/mol .
Preparation Methods
3-Chloro-4-fluorophenylmagnesium bromide is typically prepared through the reaction of 3-chloro-4-fluorobromobenzene with magnesium in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Synthetic Route:
Reactants: 3-chloro-4-fluorobromobenzene and magnesium.
Solvent: Tetrahydrofuran (THF).
Conditions: Inert atmosphere (nitrogen or argon), room temperature.
Chemical Reactions Analysis
3-Chloro-4-fluorophenylmagnesium bromide undergoes various types of chemical reactions, primarily due to its nature as a Grignard reagent:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones.
Halides: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions.
Scientific Research Applications
3-Chloro-4-fluorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
As a Grignard reagent, 3-Chloro-4-fluorophenylmagnesium bromide acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound forms a bond with the carbon atom, making the carbon highly nucleophilic. This allows it to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds .
Comparison with Similar Compounds
3-Chloro-4-fluorophenylmagnesium bromide can be compared with other similar Grignard reagents:
4-Chloro-3-fluorophenylmagnesium bromide: Similar in structure but with different positions of chlorine and fluorine atoms.
3,4-Difluorophenylmagnesium bromide: Contains two fluorine atoms instead of one chlorine and one fluorine.
3-Chloro-2-fluoroaniline: Contains an amine group instead of a magnesium bromide group.
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
Properties
IUPAC Name |
magnesium;1-chloro-2-fluorobenzene-5-ide;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNWGDDABSJNJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380833 | |
Record name | Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
413589-34-1 | |
Record name | Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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